Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and a cyclohexane ring
Vorbereitungsmethoden
The synthesis of Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate typically involves multiple steps. One common method includes the reaction of cyclopropanecarbonyl chloride with a suitable cyclohexane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents for these reactions include halides and amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring in the compound is known to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate can be compared to other similar compounds such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the cyclohexane or cyclopropane rings.
Cyclopropane derivatives: Compounds with cyclopropane rings are known for their unique reactivity and potential biological activity.
Cyclohexane derivatives: These compounds are widely studied for their chemical properties and applications in various fields.
Eigenschaften
Molekularformel |
C12H14O5 |
---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H14O5/c1-17-12(16)7-4-8(13)10(9(14)5-7)11(15)6-2-3-6/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
SHCNBEKGPCPRAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(=O)C(C(=O)C1)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.